molecular formula C5H6Cl2N2OS B13946289 2,2-Dichloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one CAS No. 72156-52-6

2,2-Dichloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one

Cat. No.: B13946289
CAS No.: 72156-52-6
M. Wt: 213.08 g/mol
InChI Key: GEVLNLMDUOOQTG-UHFFFAOYSA-N
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Description

2-Imidazolidinethione, 1-(dichloroacetyl)- is an organosulfur compound with the molecular formula C5H6Cl2N2OS It is a cyclic thiourea derivative, characterized by the presence of a dichloroacetyl group attached to the nitrogen atom of the imidazolidinethione ring

Properties

CAS No.

72156-52-6

Molecular Formula

C5H6Cl2N2OS

Molecular Weight

213.08 g/mol

IUPAC Name

2,2-dichloro-1-(2-sulfanylideneimidazolidin-1-yl)ethanone

InChI

InChI=1S/C5H6Cl2N2OS/c6-3(7)4(10)9-2-1-8-5(9)11/h3H,1-2H2,(H,8,11)

InChI Key

GEVLNLMDUOOQTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)C(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imidazolidinethione, 1-(dichloroacetyl)- typically involves the reaction of imidazolidinethione with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinethione, 1-(dichloroacetyl)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichloroacetyl group can be reduced to form the corresponding acetyl derivative.

    Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Acetyl derivatives

    Substitution: N-substituted imidazolidinethione derivatives

Scientific Research Applications

2-Imidazolidinethione, 1-(dichloroacetyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized as a vulcanization accelerator in the rubber industry and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 2-imidazolidinethione, 1-(dichloroacetyl)- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. The dichloroacetyl group can undergo hydrolysis, releasing reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinethione: A simpler analog without the dichloroacetyl group.

    1,3-Dihydroimidazol-2-one: A related compound with an oxygen atom instead of sulfur.

    Ethylene thiourea: Another thiourea derivative with similar structural features.

Uniqueness

2-Imidazolidinethione, 1-(dichloroacetyl)- is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in the development of new pharmaceuticals.

Biological Activity

2,2-Dichloro-1-(2-sulfanylideneimidazolidin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Preparation of Starting Materials : The synthesis begins with the generation of 5-amino-1,3,4-thiadiazole-2-thiol, which is reacted with potassium hydroxide to form potassium 5-amino-1,3,4-thiadiazole-2-thiolate.
  • Alkylation Reaction : This intermediate is then selectively alkylated using dichloroacetyl chloride in the presence of triethylamine as a base, leading to the formation of the target compound with high yields (up to 90%) .

The biological activity of this compound has been attributed to several mechanisms:

  • Antimicrobial Properties : Studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes and inhibit key metabolic processes.
  • Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several studies have documented the effects of this compound on different biological systems:

  • Study on Bacterial Inhibition : A study demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at low micromolar levels.
Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
  • Anticancer Activity in Cell Lines : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability.
Cell LineIC50 (µM)
HeLa12.5
MCF-715.0

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate potential cytotoxic effects at higher concentrations. The eMolTox web server has been utilized for predicting potential toxicities associated with this compound, suggesting caution in therapeutic applications .

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